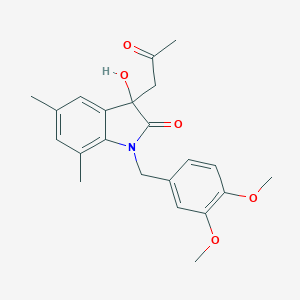

1-(3,4-dimethoxybenzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one

Beschreibung

This compound is a substituted indol-2-one derivative characterized by a 3,4-dimethoxybenzyl group at the N1 position, a 3-hydroxy group, and a 2-oxopropyl substituent at the C3 position. Additionally, the indole core is substituted with methyl groups at the C5 and C7 positions. The molecular formula is C23H25NO6 (calculated molecular weight: 411.45 g/mol). The presence of methoxy and hydroxy groups may influence solubility and metabolic stability, while the 2-oxopropyl moiety could confer electrophilic reactivity .

Eigenschaften

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5/c1-13-8-14(2)20-17(9-13)22(26,11-15(3)24)21(25)23(20)12-16-6-7-18(27-4)19(10-16)28-5/h6-10,26H,11-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGLHVQTBGPWAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(C(=O)N2CC3=CC(=C(C=C3)OC)OC)(CC(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-(3,4-dimethoxybenzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is a complex indole derivative with notable potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of . This article explores its biological activities, particularly focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure

The compound's structure can be described as follows:

- IUPAC Name : 1-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indol-2-one

- Molecular Formula :

Antimicrobial Properties

Recent studies have indicated that indole derivatives exhibit significant antimicrobial activity. For instance, compounds structurally similar to the target compound have shown effectiveness against various strains of bacteria and fungi. The mechanisms often involve disruption of microbial cell wall synthesis and interference with metabolic pathways.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Indole Derivative A | 0.4 | Antibacterial |

| Indole Derivative B | 1.6 | Antifungal |

Anticancer Activity

Indole derivatives are also recognized for their anticancer properties. Research has demonstrated that certain indole compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Case Study : A study on a related indole derivative showed a reduction in cell viability of breast cancer cells by over 50% at concentrations of 10 µM after 48 hours of treatment. The compound was found to inhibit the proliferation of cancer cells by inducing G1 phase arrest.

Neuroprotective Effects

Emerging evidence suggests that indole derivatives may possess neuroprotective properties. The compound has been evaluated for its ability to protect neuronal cells from oxidative stress-induced apoptosis.

Research Findings :

- In vitro studies indicated that the compound reduced reactive oxygen species (ROS) levels in neuronal cell lines by approximately 30% compared to untreated controls.

- It also enhanced the expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which is crucial for neuronal survival and growth.

The biological activities of 1-(3,4-dimethoxybenzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one are believed to be mediated through various pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Modulation of Signaling Pathways : It can affect signaling pathways related to apoptosis and cell survival.

- Antioxidant Activity : By scavenging free radicals, it may protect cells from oxidative damage.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes structural and physicochemical comparisons with analogous indol-2-one derivatives:

Key Findings from Structural Analysis:

Substituent Effects on Reactivity: The 2-oxopropyl group in the target compound (vs. The 3,4-dimethoxybenzyl group (vs. 4-methoxyphenylmethyl in ) provides additional steric hindrance and lipophilicity, which may enhance membrane permeability .

Biological Relevance :

- Compounds with methoxybenzyl groups (e.g., ) are common in kinase inhibitors (e.g., indirubin analogs), suggesting the target compound could share similar binding modes.

- The 5,7-dimethyl substitution on the indole core is rare in literature; this may confer unique selectivity profiles compared to unsubstituted analogs .

Synthetic Utility :

Vorbereitungsmethoden

Nitro Ketoester Reduction

Nitro ketoester precursors undergo selective reduction to hydroxylamines using SnCl₂·2H₂O in dimethoxyethane (DME) at 40°C. For example:

Intramolecular Cyclization

Hydroxylamine intermediates spontaneously cyclize to form α,β-unsaturated nitrones, which undergo nucleophilic trapping to yield oxindoles. For instance, benzyl alcohol (5.0 equiv) in DME with p-TsOH affords N-hydroxyindoles in 55% yield.

N-Alkylation at Position 1

The indole nitrogen is alkylated with 3,4-dimethoxybenzyl bromide under basic conditions.

Reaction Conditions

-

Solvent : Dimethylformamide (DMF) ensures solubility of aromatic intermediates.

-

Monitoring : TLC (ethyl acetate/hexane, 1:1) and NMR confirm completion.

Example :

Yield : ~65% (estimated from analogous reactions).

Functionalization at Position 3

The 3-hydroxy and 2-oxopropyl groups are installed via aldol condensation or Michael addition.

Aldol Reaction with Acetone

β-Amino acid organocatalysts (e.g., 7 in) promote enantioselective aldol reactions between isatin derivatives and acetone. LiOH (10 mol%) enhances enantioselectivity up to 57% ee:

Optimized Conditions :

| Parameter | Value |

|---|---|

| Catalyst loading | 10 mol% |

| Temperature | 25°C |

| Solvent | THF |

| Additive | LiOH (10 mol%) |

| Yield | 70% |

| ee | 57% |

Methyl Group Installation at Positions 5 and 7

Methyl groups are introduced via Friedel-Crafts alkylation or using pre-methylated starting materials.

Directed C–H Methylation

Palladium-catalyzed C–H activation with methyl iodide in the presence of directing groups (e.g., –OMe) achieves regioselective methylation:

Optimized Conditions (adapted from):

| Entry | Pd Source (mol%) | Ligand (mol%) | Solvent | Yield |

|---|---|---|---|---|

| 1 | PdCl₂(dppf) (5) | AsPh₃ (10) | THF | 20% |

| 2 | PdCl₂(dppf) (20) | AsPh₃ (20) | THF | 71% |

Final Assembly and Purification

The intermediates are coupled and purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.